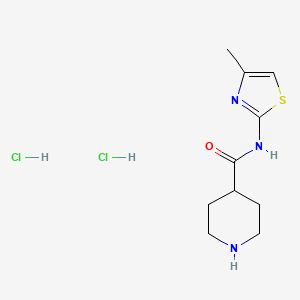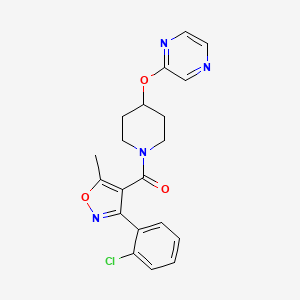
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H19ClN4O3 and its molecular weight is 398.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Interactions
The synthesis and molecular interaction of closely related compounds, such as pyrazole derivatives, have been a focus of research due to their potential pharmaceutical applications. For example, studies have demonstrated the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer activities. These compounds are synthesized from specific precursors and evaluated for their biological activities, indicating a broad interest in developing new therapeutic agents based on pyrazole scaffolding (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anticancer and Antimicrobial Activities
Research has also been directed towards exploring the anticancer and antimicrobial potentials of compounds structurally similar to the one . For instance, certain pyrazoline derivatives have shown promising results against various cancer cell lines and microbial strains, suggesting that these compounds could serve as templates for developing new drugs with improved efficacy in treating cancer and infections (Katariya, Vennapu, & Shah, 2021).
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between these compounds and their biological targets, which aids in the rational design of more potent and selective therapeutic agents. Synthesis and docking studies of 1,3-oxazole clubbed pyridyl-pyrazolines have demonstrated anticancer and antimicrobial activities, highlighting the importance of computational methods in accelerating the drug discovery process (Katariya, Vennapu, & Shah, 2021).
Structural and Spectroscopic Analysis
The structural and spectroscopic analysis of these compounds provides detailed insights into their molecular architecture, which is essential for understanding their pharmacological properties. Techniques such as FT-IR, NMR, and mass spectrometry are commonly employed to elucidate the structures of synthesized compounds, thereby confirming their expected molecular frameworks and supporting further biological evaluations (Sivakumar et al., 2021).
Propiedades
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-13-18(19(24-28-13)15-4-2-3-5-16(15)21)20(26)25-10-6-14(7-11-25)27-17-12-22-8-9-23-17/h2-5,8-9,12,14H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCCVNRFJLCKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

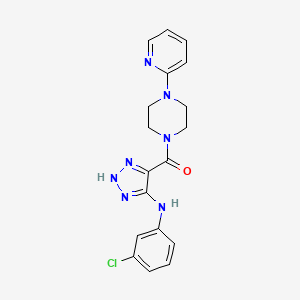
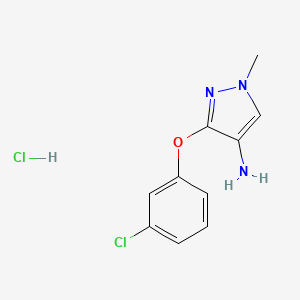


![3-Oxabicyclo[4.1.0]heptan-7-ylmethanol](/img/structure/B2958960.png)
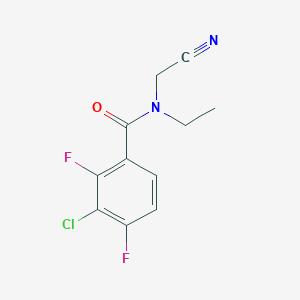
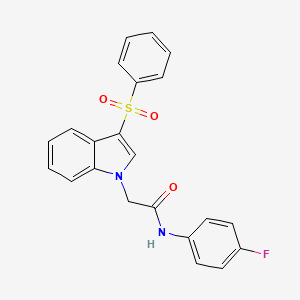


![4-Phenyl-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2958967.png)
![2,6-difluoro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2958971.png)
![(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2958974.png)

